molecular formula C18H16N2O3 B2775580 N-(3-methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 852369-23-4

N-(3-methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2775580
CAS RN: 852369-23-4
M. Wt: 308.337
InChI Key: FLPAVFBXZVYOOG-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, also known as MIAM or MIAM-1, is a synthetic compound that has been studied for its potential therapeutic applications, particularly in the field of cancer research. MIAM belongs to the class of oxindole-based compounds and has been shown to have a unique mechanism of action that makes it a promising candidate for further investigation.

Scientific Research Applications

Antimicrobial Activity

N-(3-methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide derivatives have demonstrated significant potential in antimicrobial applications. A study by Debnath and Ganguly (2015) synthesized and evaluated a series of these derivatives, finding some compounds to exhibit promising antibacterial and antifungal activities against various pathogenic microorganisms (Debnath & Ganguly, 2015).

Anti-Tuberculosis Activity

The compound also shows promise in the treatment of tuberculosis. Bai et al. (2011) synthesized novel derivatives, including N-(furan-2-yl-methyl)-N-(phenyl(quinolin-3-yl)methyl) acetamide derivatives, and evaluated their in vitro anti-tuberculosis activity, demonstrating potential therapeutic applications in this area (Bai et al., 2011).

Antioxidant Properties

Gopi and Dhanaraju (2020) focused on the antioxidant properties of N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives. They found that most synthesized compounds exhibited considerable antioxidant activity, comparable to standard antioxidants. This suggests potential applications in combating oxidative stress-related disorders (Gopi & Dhanaraju, 2020).

Cannabinoid Receptor Targeting

Moldovan et al. (2017) synthesized a series of indol-3-yl-oxoacetamides and evaluated them as potential ligands for cannabinoid receptors. Their findings suggest potential applications in the development of therapies targeting cannabinoid receptors (Moldovan et al., 2017).

Osteoarthritis Treatment

Inagaki et al. (2022) identified a novel derivative, 2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl) acetamide, as a potential treatment for early osteoarthritis. The compound showed efficacy in attenuating matrix-degrading enzymes in osteoarthritis-affected joints, suggesting a new avenue for osteoarthritis therapy (Inagaki et al., 2022).

properties

IUPAC Name

N-(3-methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-11-16(14-8-3-4-9-15(14)19-11)17(21)18(22)20-12-6-5-7-13(10-12)23-2/h3-10,19H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPAVFBXZVYOOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

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